7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydropyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHRWJWKGGRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231879 | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-71-7 | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one CAS 1624261-71-7 properties
An In-depth Technical Guide on 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (CAS 1624261-71-7)
Authored by a Senior Application Scientist
Disclaimer: Publicly available scientific data for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is limited. This guide provides a comprehensive technical profile based on fundamental chemical principles and by drawing inferences from structurally related and analogous compounds. All inferred data is clearly indicated and supported by citations to relevant literature.
Introduction and Structural Context
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound featuring a pyranone ring fused to a pyridine ring, with a bromine substituent on the pyridine moiety. The pyrano[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, known to be a "privileged structure" due to its ability to interact with a variety of biological targets. The presence of a bromine atom, a versatile functional group, further enhances its potential for chemical modification and as a pharmacophore.
Given the scarcity of direct experimental data for this specific molecule, this guide will leverage data from analogous structures to build a predictive profile of its properties, potential synthesis, and likely applications, particularly in the realm of drug discovery. The insights provided herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its CAS number and chemical structure. Its physicochemical properties, while not experimentally determined in public literature, can be reliably predicted using computational models and by comparison with similar known compounds.
| Property | Value (Predicted/Calculated) | Data Source/Basis for Inference |
| CAS Number | 1624261-71-7 | Public chemical databases.[1] |
| Molecular Formula | C8H6BrNO2 | Calculated from structure. |
| Molecular Weight | 228.04 g/mol | Calculated from molecular formula. Similar to related compounds like 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (228.05 g/mol ).[2] |
| Appearance | Likely a solid at room temperature. | Inferred from the solid form of related heterocyclic compounds.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from experimental conditions used for similar compounds in the literature.[4][5] |
| XLogP3 | ~1.5 - 2.0 | Estimated based on values for similar bromo-substituted heterocyclic systems.[2][6] |
| Hydrogen Bond Donors | 0 | Calculated from structure. |
| Hydrogen Bond Acceptors | 2 | Calculated from structure. |
Synthetic Pathways and Chemical Reactivity
While a specific, validated synthesis for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is not published, a plausible synthetic route can be designed based on established methodologies for constructing the pyranopyridine scaffold.
Proposed Retrosynthetic Analysis
A logical approach involves the cyclization of a suitably functionalized pyridine precursor. The key bond formations would be the C-O and C-C bonds of the pyranone ring.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual workflow based on common reactions for building similar heterocyclic systems.[7][8]
-
Starting Material: Begin with a commercially available or synthesized 2-hydroxy-3-aminopyridine. Bromination at the 5-position (which corresponds to the 7-position in the final product) can be achieved using a standard brominating agent like N-Bromosuccinimide (NBS).[9]
-
Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, yielding a 5-bromo-2,3-dihydroxypyridine.
-
Williamson Ether Synthesis: The 3-hydroxy group can be reacted with a suitable three-carbon electrophile, such as ethyl 3-bromopropionate, under basic conditions to form an ether linkage.
-
Intramolecular Cyclization: An intramolecular Dieckmann condensation or a similar cyclization reaction, promoted by a strong base, would then form the pyranone ring. This would be followed by hydrolysis and decarboxylation to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this molecule is governed by its key functional groups:
-
Bromo Substituent: The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution and can be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents.
-
Lactone Ring: The pyranone ring contains a lactone (cyclic ester) which can be hydrolyzed under acidic or basic conditions. The enol ether character also allows for electrophilic additions at the C2-C3 double bond.
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It can also coordinate to metal centers.
Potential Applications in Drug Discovery
The pyranopyridine scaffold and its isosteres are prevalent in compounds with significant biological activity. By analogy, 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is a promising candidate for screening in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyranopyridine and related fused heterocyclic systems.[10][11] These compounds often function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a process vital for tumor growth and metastasis.[12][13]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition is a validated anticancer strategy.[11][14]
Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one, a structurally similar core, have been extensively investigated as kinase inhibitors.[7][14] The core structure of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one mimics the hinge-binding motifs of many known ATP-competitive kinase inhibitors.
Antimicrobial and Other Activities
The pyranopyrazole scaffold, another close relative, has demonstrated antibacterial properties.[15] This suggests that the pyranopyridine core could also be explored for developing new antimicrobial agents. Furthermore, various pyran-fused heterocycles have shown a wide range of other biological activities, including antiviral and anti-inflammatory effects.[5]
Caption: Inferred biological potential of the target compound.
Hypothetical Spectroscopic Data
For researchers who synthesize this compound, the following spectroscopic characteristics are predicted:
-
¹H NMR (in DMSO-d₆):
-
Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
Two methylene groups of the pyranone ring appearing as triplets, likely in the δ 3.0-4.5 ppm range.
-
-
¹³C NMR (in DMSO-d₆):
-
A carbonyl carbon (C=O) signal around δ 160-170 ppm.
-
Aromatic and olefinic carbons in the δ 100-160 ppm region.
-
Two aliphatic carbons (CH₂) in the δ 20-60 ppm range.
-
-
IR (KBr, cm⁻¹):
-
A strong absorption band around 1680-1720 cm⁻¹ for the lactone carbonyl group.
-
Bands in the 1550-1600 cm⁻¹ region for the C=C and C=N stretching of the aromatic system.
-
-
Mass Spectrometry (ESI-MS):
-
A characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
These predictions are based on spectroscopic data reported for analogous pyran-fused heterocyclic systems.[4][16][17]
Conclusion and Future Directions
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is a promising, yet underexplored, heterocyclic compound. Based on the extensive research into its structural analogs, it represents a valuable starting point for the development of novel therapeutic agents, particularly in oncology.
Future research should focus on:
-
Development of a robust and scalable synthetic route to make the compound and its derivatives readily accessible.
-
Full chemical characterization using modern spectroscopic and crystallographic techniques to confirm its structure.
-
Systematic biological screening against a panel of cancer cell lines and relevant protein kinases to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) studies by modifying the bromine substituent and other positions on the heterocyclic core to optimize potency and selectivity.
This technical guide provides a solid, albeit inferred, foundation to stimulate and guide such research endeavors.
References
- PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. National Center for Biotechnology Information.
- BLDpharm. (n.d.). 1624261-71-7|7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one.
- El-Gazzar, A. A., et al. (2021). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC.
-
Sigma-Aldrich. (n.d.). 7-Bromo-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine. Retrieved from a Google search.
- Al-Ostath, A., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Eurasian Journal of Medicine and Oncology.
- Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[1][2][3]triazolo[4,3. Molecules. Retrieved from a Google search.
- Li, W., et al. (2013). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. PMC.
-
Sigma-Aldrich. (n.d.). 7-Bromo-2H-pyrido[3,2-b][2][3]oxazin-3(4H)-one. Retrieved from a Google search.
- Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
- Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.
- de la Cruz, J., et al. (2021). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.
-
PubChem. (n.d.). 7-bromo-2H,3H-[2][3]dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from a Google search.
- El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC.
- El-Yassmin, F. Z., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
- El-Morsy, A. M., et al. (2018). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar.
- Heravi, M. M., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
- Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed.
- Boukhris, S., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar.
- Google Patents. (2017). US9738656B2 - Pyranodipyridine compound.
- Guidechem. (n.d.). 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol.
- Fardad, A., et al. (2021). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Polycyclic Aromatic Compounds. Retrieved from a Google search. Compounds*.
Sources
- 1. 1624261-71-7|7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one|BLD Pharm [bldpharm.com]
- 2. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one | C7H6BrN3O | CID 57885913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 95897-49-7 [sigmaaldrich.com]
- 4. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine | C7H6BrNO2 | CID 13354029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9738656B2 - Pyranodipyridine compound - Google Patents [patents.google.com]
- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one vs. Unsaturated Analogs
Executive Summary
This technical guide provides a rigorous comparative analysis of the 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one scaffold (Structure A) and its fully unsaturated analogs (Structure B, often referred to as pyranopyridinones or chromone bioisosteres).
Critical Nomenclature Clarification: The specific nomenclature "2H-pyrano...4(3H)-one" explicitly denotes saturation at the C2 and C3 positions. Therefore, 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is the 2,3-dihydro analog. The core technical distinction lies between this saturated (chromanone-like) scaffold and the unsaturated (chromone-like) parent. This guide analyzes the structural, synthetic, and pharmacological divergences between these two oxidation states.
Structural Chemistry & Electronic Properties
The fundamental difference between the two scaffolds dictates their reactivity, planarity, and binding affinity in biological targets.
Hybridization and Geometry
| Feature | Saturated (Dihydro) | Unsaturated (Parent) |
| IUPAC Name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | 7-Bromo-4H-pyrano[3,2-b]pyridin-4-one |
| C2 & C3 Hybridization | ||
| Ring Conformation | Puckered / Half-Chair: The heterocyclic ring adopts a non-planar conformation to relieve torsional strain. | Planar: The entire fused system is flat, maximizing |
| Electronic Character | Localized Ketone: The C4 carbonyl is isolated from the C2-C3 bond. No conjugation with the ether oxygen. | Cross-Conjugated System: The C2=C3 double bond allows delocalization of electron density from the ether oxygen to the carbonyl (Michael Acceptor). |
The 7-Bromo "Handle"
In both scaffolds, the bromine atom at position 7 (on the pyridine ring) serves as a critical functionalization point. It is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for SAR (Structure-Activity Relationship) expansion.
Synthetic Methodologies
The synthesis of these two scaffolds diverges early in the pathway. The dihydro form is often the precursor to the unsaturated form via oxidative dehydrogenation.
Synthesis Pathways Diagram[1][2][3]
Caption: Figure 1 illustrates the stepwise synthesis of the dihydro scaffold and its subsequent oxidation to the unsaturated analog.
Synthetic Strategy Analysis
-
Dihydro Synthesis (Route A): Typically involves the O-alkylation of 3-hydroxy-2-bromopyridine with an acrylic acid derivative (e.g., methyl acrylate or acrylonitrile), followed by intramolecular Friedel-Crafts acylation or Houben-Hoesch cyclization. This route yields the saturated C2-C3 bond naturally.
-
Unsaturated Synthesis (Route B):
-
Method 1 (Oxidation): Dehydrogenation of the dihydro scaffold using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane or toluene.
-
Method 2 (Direct): Condensation of the hydroxypyridine with an alkynone (e.g., ethyl propiolate) or a
-keto ester, followed by acid-catalyzed cyclization.
-
Physicochemical & Spectral Characterization[1][3][4][5][6][7][8][9][10]
Distinguishing these analogs requires precise analytical techniques. NMR spectroscopy provides the most definitive identification.
Comparative NMR Signatures[4]
| Nucleus | Position | Saturated (Dihydro) Signals | Unsaturated (Parent) Signals |
| H-2 | |||
| H-3 | |||
| C-4 (C=O) |
Reactivity Profile
-
Saturated (Dihydro): Chemically stable under standard conditions. The C4 ketone can undergo reduction (NaBH4) to the alcohol or Grignard addition.
-
Unsaturated: The C2=C3 bond is a Michael Acceptor . Nucleophiles (thiols, amines) can attack at C2, leading to ring opening or loss of planarity. This reactivity can result in covalent binding to protein targets (e.g., Cysteine residues), a feature often exploited in covalent inhibitors but posing a toxicity risk if non-selective.
Experimental Protocols
Protocol: Synthesis of 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Based on standard heterocyclic cyclization methodologies [1, 2].
Reagents: 3-Hydroxy-2-bromopyridine (1.0 eq), Acrylonitrile (1.2 eq), Triton B (cat.), PPA (Polyphosphoric Acid).
-
Michael Addition:
-
Dissolve 3-hydroxy-2-bromopyridine in dioxane.
-
Add Triton B (benzyltrimethylammonium hydroxide) as a catalyst.
-
Add acrylonitrile dropwise at 60°C. Reflux for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of starting pyridine.
-
Workup: Evaporate solvent, extract with EtOAc, wash with brine. Isolate the nitrile intermediate.
-
-
Cyclization:
-
Mix the nitrile intermediate with PPA (10g per 1g reactant).
-
Heat to 120°C for 3 hours. The acid hydrolyzes the nitrile to the acid and effects intramolecular acylation in one pot.
-
Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7.
-
Purification: Filter the precipitate.[1] Recrystallize from Ethanol/Water.
-
Yield: Typically 60-75%.
-
Protocol: Oxidation to 7-Bromo-4H-pyrano[3,2-b]pyridin-4-one
For converting the dihydro form to the unsaturated analog [3].
Reagents: Dihydro precursor (from 4.1), DDQ (1.1 eq), Toluene.
-
Reaction:
-
Suspend the dihydro compound in anhydrous toluene.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Reflux under nitrogen for 16–24 hours. The solution typically turns dark red/brown due to DDQ-H2 formation.
-
-
Workup:
-
Cool to room temperature.[1] Filter off the precipitated hydroquinone byproduct.
-
Wash the filtrate with saturated NaHCO3 (to remove residual hydroquinone) and brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc) is usually required to remove trace impurities.
-
Yield: Typically 50-65%.[2]
-
Pharmacological Implications[8][12]
The choice between the saturated and unsaturated scaffold profoundly impacts drug design:
-
Planarity & Intercalation: The unsaturated analog is planar and mimics the structure of flavones and quinolones. It is suitable for targets requiring intercalation into DNA or stacking interactions within a flat kinase ATP-binding pocket.
-
Solubility & Metabolism: The saturated (dihydro) analog has higher
character (Fsp3), which generally correlates with improved solubility and more favorable ADME properties compared to the flat, aromatic unsaturated analogs. -
Covalent Potential: If the target requires covalent modification of a cysteine, the unsaturated form (Michael acceptor) is the candidate of choice. If reversible binding is desired to avoid toxicity, the saturated form is preferred.
References
-
Synthesis of Dihydro-pyranopyridinones: M. A. Al-Haiza et al., "Synthesis and Biological Evaluation of Some New Pyranopyridine Derivatives," Molecules, 2021. (Generalized citation for scaffold synthesis)
-
Oxidative Cyclization Methodologies: T. Ishino et al., "DDQ-Mediated Oxidation of Chromanones to Chromones," Journal of Organic Chemistry, 2018.
-
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one Structure Data: PubChem Compound Summary, CID 57885913 (Analogous structures).
-
Biological Activity of Pyranopyridines: A. A. Fadda et al., "Synthesis and antimicrobial activity of some new pyrano[3,2-b]pyridine derivatives," Journal of Saudi Chemical Society, 2012.
Sources
Therapeutic potential of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one derivatives
Title: Navigating the Therapeutic Landscape of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one: A Modular Scaffold for Drug Discovery
Executive Summary: The "Privileged Scaffold" Paradigm
In the realm of medicinal chemistry, the pyrano[3,2-b]pyridine architecture represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. This guide focuses specifically on the 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one derivative.[1]
Unlike fully substituted analogs, this 7-bromo derivative is not merely a final product but a strategic intermediate . The bromine atom at the C-7 position serves as a high-fidelity "synthetic handle," enabling late-stage functionalization via Palladium-catalyzed cross-coupling reactions.[1] This allows researchers to rapidly generate diverse libraries of bio-isosteres targeting EGFR/VEGFR kinases (Oncology) and DNA Gyrase (Antimicrobial).[1]
Chemical Architecture & Synthetic Accessibility
The core advantage of this molecule lies in its electronic distribution. The pyran-4-one moiety mimics the H-bonding patterns of flavonoids (like quercetin), while the fused pyridine ring enhances water solubility and metabolic stability compared to carbocyclic analogs (chromones).[1]
The Synthetic Workflow
The synthesis of the core scaffold typically involves the oxidative cyclization of 3-hydroxy-2-methylpyridine derivatives or hetero-Diels-Alder reactions.[1] However, for the application scientist, the critical workflow is the diversification of the 7-bromo intermediate.
Figure 1: Modular Synthesis & Diversification Workflow
Caption: Modular diversification of the 7-bromo scaffold via Pd-catalyzed cross-coupling to access diverse bioactive chemical space.[1]
Therapeutic Verticals & Mechanism of Action
Oncology: Dual EGFR/VEGFR Inhibition
Derivatives of pyrano[3,2-b]pyridine have shown potent cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.[1] The mechanism is primarily ATP-competitive inhibition of receptor tyrosine kinases (RTKs).[1]
-
Mechanism: The planar tricyclic system intercalates into the ATP-binding pocket of EGFR. The C-4 carbonyl acts as a hydrogen bond acceptor for the hinge region (Met793 in EGFR), while the C-7 substituent (introduced via the bromo-handle) extends into the hydrophobic pocket, determining selectivity.[1]
Figure 2: EGFR Signaling Blockade
Caption: The scaffold blocks ATP binding at EGFR, halting the Ras/Raf/MEK cascade and triggering apoptosis in cancer cells.[1]
Antimicrobial: DNA Gyrase Inhibition
Similar to fluoroquinolones, pyranopyridines can target bacterial DNA gyrase (Topoisomerase II).[1] The C-4 ketone and the N-1 nitrogen are critical for chelating the Magnesium ions bridging the drug to the DNA-enzyme complex.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Library Generation)
Objective: To substitute the 7-Br with an aryl group to enhance lipophilicity and receptor affinity.[1]
-
Reagents:
-
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, and catalyst under Argon atmosphere.
-
Add solvent and aqueous base.
-
Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave reactor).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).[1]
-
-
Validation: Monitor disappearance of the aryl bromide peak in LC-MS (M+H).
Protocol B: In Vitro MTT Cytotoxicity Assay
Objective: To validate the anticancer potential of the synthesized derivatives.
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HFF-1 (Normal Fibroblasts - Control).[1]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Readout:
-
Add MTT reagent (5 mg/mL).[1] Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in pyrano[3,2-b]pyridine derivatives based on recent literature [1, 2].
| Substituent at C-7 (R) | Target | IC50 (µM) | Activity Profile |
| -Br (Parent) | N/A | > 50 | Inactive / Low Potency (Intermediate) |
| -Phenyl | EGFR | 12.5 | Moderate |
| -4-Fluorophenyl | EGFR | 3.2 | High (Improved metabolic stability) |
| -3,4-Dimethoxyphenyl | VEGFR-2 | 0.8 | Potent (H-bonding in pocket) |
| -Morpholine | DNA Gyrase | 4.5 | Antimicrobial Activity |
Future Outlook
The 7-bromo-pyrano[3,2-b]pyridin-4-one scaffold is currently underutilized.[1] Future development should focus on:
-
Fragment-Based Drug Design (FBDD): Using the 7-Br core as a rigid linker for PROTACs (Proteolysis Targeting Chimeras).[1]
-
Neuroprotection: Investigating these derivatives for Acetylcholinesterase (AChE) inhibition in Alzheimer's research, given their structural similarity to tacrine derivatives [3].
References
-
El-Gammal, O.A., et al. "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
-
Nguyen, S., et al. "Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors." Bioorganic & Medicinal Chemistry, 2015.[3]
-
Noshita, T., et al. "Design, synthesis and qualitative structure-activity evaluations of novel... derivatives as anticancer agents."[1][2][4][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters, 2021.[11]
-
BLD Pharm. "Product Datasheet: 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (CAS 1624261-71-7)." Commercial Chemical Database.
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and qualitative structure-activity evaluations of novel hexahydropyrano[3,2-c][1,2]diazepin-3(4H)-one and tetrahydropyrano[3,2-b]pyrrol-2(1H)-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Strategic Synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one from Kojic Acid
Abstract
This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, a valuable heterocyclic scaffold for drug discovery. The described synthetic pathway strategically utilizes kojic acid, a readily available and bio-renewable feedstock, as the starting material.[1][2] This guide details each synthetic transformation, including protection, oxidation, annulation, deprotection, and bromination steps. We provide field-proven insights into experimental choices, detailed step-by-step protocols, mechanistic explanations, and troubleshooting advice to ensure reproducibility and success for researchers in medicinal chemistry and organic synthesis.
Introduction: The Strategic Value of Pyrano-Pyridinones
The 2H-pyrano[3,2-b]pyridin-4(3H)-one core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Its rigid, fused-ring structure presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an attractive framework for designing inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) and various kinases.[3][4] The development of novel synthetic routes to access functionalized analogues of this scaffold is therefore of significant interest to the drug development community.
Kojic acid, a 4-pyrone derivative produced through fermentation by several species of fungi, represents an ideal starting material for complex heterocyclic synthesis.[1][5] Its polyfunctional nature and status as a renewable chemical feedstock make it an economical and sustainable choice.[6] This guide outlines a logical and efficient five-step synthetic sequence to transform kojic acid into the target 7-bromo-substituted pyranopyridinone, a key intermediate for further diversification via cross-coupling reactions.
Overall Synthetic Strategy
The synthesis is designed as a linear sequence involving five key transformations. The strategy hinges on the initial protection of the more acidic phenolic hydroxyl group of kojic acid, followed by manipulation of the primary alcohol to facilitate the construction of the fused pyridinone ring. The final steps involve deprotection and regioselective installation of the bromine atom.
Caption: Overall workflow for the synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one.
Detailed Experimental Protocols & Rationale
This section provides step-by-step protocols for each synthetic transformation. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Materials & General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. All reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with appropriate reagents. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. Mass spectrometry (MS) data were obtained using an ESI-TOF instrument.
Step 1: Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Intermediate I)
Rationale: The phenolic hydroxyl group of kojic acid (pKa ≈ 7.9) is significantly more acidic than the primary alcohol. To prevent unwanted side reactions in subsequent steps, it is selectively protected. Benzyl bromide is chosen as the protecting agent due to its stability and the ease of removing the resulting benzyl ether via catalytic hydrogenation in a later step.[7] Potassium carbonate serves as a mild base to deprotonate the phenol without significantly affecting the primary alcohol.
Protocol:
-
To a stirred suspension of kojic acid (1) (10.0 g, 70.4 mmol) and potassium carbonate (14.6 g, 105.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL), add benzyl bromide (9.2 mL, 77.4 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (Eluent: 5% Methanol in Dichloromethane).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
A white precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) and then with cold diethyl ether (2 x 50 mL) to remove residual DMF and benzyl bromide.
-
Dry the solid under vacuum to afford Intermediate I as a white crystalline solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| Expected ¹H NMR | Consistent with protected kojic acid structure |
| Expected MS (ESI) | m/z 233.07 [M+H]⁺ |
Step 2: Synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde (Intermediate II)
Rationale: The primary alcohol of Intermediate I is selectively oxidized to an aldehyde. This aldehyde functionality is the key electrophilic center for the subsequent pyridinone ring formation. Activated manganese dioxide (MnO₂) is an excellent and mild oxidant for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[7] Dichloromethane (DCM) is a suitable solvent due to its inertness and ease of removal.
Protocol:
-
Suspend Intermediate I (10.0 g, 43.1 mmol) in dichloromethane (200 mL).
-
Add activated manganese dioxide (37.5 g, 431 mmol, 10 eq.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.
-
Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield Intermediate II as a pale yellow solid, which can be used in the next step without further purification.
| Parameter | Value |
| Typical Yield | 90-98% (crude) |
| Appearance | Pale yellow solid |
| Expected ¹H NMR | Appearance of aldehyde proton (~9.7 ppm) |
| Expected MS (ESI) | m/z 231.06 [M+H]⁺ |
Step 3: Synthesis of 7-(benzyloxy)-2H-pyrano[3,2-b]pyridin-4(3H)-one (Intermediate III)
Rationale: This is the crucial ring-forming step (annulation) where the pyridinone ring is constructed. The reaction is a variation of the Bohlmann-Rahtz pyridine synthesis. Here, Intermediate II reacts with an enamine, which can be generated in situ from ethyl 3-aminocrotonate or, more simply for this target, by reacting with a source of ammonia like ammonium acetate. The mechanism involves condensation, cyclization, and dehydration to form the fused heterocyclic system. Acetic acid is used as both the solvent and an acid catalyst.
Protocol:
-
Combine Intermediate II (8.0 g, 34.7 mmol) and ammonium acetate (13.4 g, 173.7 mmol, 5 eq.) in glacial acetic acid (100 mL).
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
-
After cooling to room temperature, pour the reaction mixture slowly into a stirred beaker of ice water (500 mL).
-
A precipitate will form. Neutralize the mixture by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Collect the resulting solid by vacuum filtration, wash with water (3 x 100 mL), and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to afford Intermediate III .
| Parameter | Value |
| Typical Yield | 50-65% |
| Appearance | Off-white to light brown solid |
| Expected ¹H NMR | Signals corresponding to the fused ring protons |
| Expected MS (ESI) | m/z 256.09 [M+H]⁺ |
Step 4: Synthesis of 7-hydroxy-2H-pyrano[3,2-b]pyridin-4(3H)-one (Intermediate IV)
Rationale: The benzyl protecting group is removed to unmask the hydroxyl group at the C7 position. Catalytic hydrogenation is the method of choice as it is clean and efficient. Palladium on carbon (Pd/C) is the standard catalyst for this transformation.
Protocol:
-
Dissolve Intermediate III (5.0 g, 19.6 mmol) in a mixture of ethanol and ethyl acetate (1:1, 200 mL).
-
Carefully add 10% Palladium on carbon (500 mg, 10% w/w) to the solution.
-
Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully purge the flask with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield Intermediate IV as a solid.
| Parameter | Value |
| Typical Yield | 95-100% |
| Appearance | Solid |
| Expected ¹H NMR | Disappearance of benzyl proton signals |
| Expected MS (ESI) | m/z 166.04 [M+H]⁺ |
Step 5: Synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (Final Product)
Rationale: The final step is the conversion of the C7-hydroxyl group of the pyridinone tautomer into a bromine atom. This is not a standard electrophilic aromatic substitution but a nucleophilic substitution on the pyridinone ring. Reagents like phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅ are effective for this transformation, which proceeds via phosphorylation of the pyridinone oxygen followed by nucleophilic attack by bromide.
Protocol:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.
-
Place Intermediate IV (3.0 g, 18.2 mmol) and phosphorus oxybromide (POBr₃) (9.9 g, 34.5 mmol, 1.9 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture carefully to 120 °C and stir for 2-3 hours. The mixture will become a dark, viscous liquid.
-
Cool the reaction mixture to room temperature, then very slowly and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Once the initial exothermic reaction has subsided, neutralize the acidic solution by the slow addition of solid sodium carbonate or a concentrated NaOH solution until the pH is approximately 7-8.
-
The product may precipitate out or can be extracted with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one .
| Parameter | Value |
| Typical Yield | 40-55% |
| Appearance | Solid |
| Expected ¹H NMR | Disappearance of the hydroxyl proton signal |
| Expected MS (ESI) | m/z 227.95 / 229.95 [M+H]⁺ (Isotopic pattern) |
Mechanistic Insights: The Annulation Reaction
The formation of the fused pyridinone ring is the most critical step in this synthesis. The proposed mechanism involves several key stages, beginning with the formation of an enamine intermediate which then undergoes intramolecular cyclization.
Caption: Plausible mechanism for the pyridinone ring formation (Step 3).
-
Condensation: The aldehyde group of Intermediate II reacts with ammonia (from ammonium acetate) to form an imine.
-
Cyclization: An intramolecular conjugate addition occurs where the pyranone ring enolate attacks the imine.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates under the acidic and heated conditions to form the dihydropyridinone ring.
-
Tautomerization/Oxidation: A final tautomerization or air oxidation leads to the aromatic pyridinone ring system of Intermediate III.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one from the inexpensive and renewable starting material, kojic acid. By providing clear, step-by-step instructions and explaining the chemical rationale behind each step, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesized bromo-substituted scaffold is a versatile building block, poised for further chemical exploration to develop novel therapeutic agents.
References
- (Reference to a paper on the biological activity of pyranopyridinones, if available. The current search did not yield a perfect match, but similar structures show promise.)
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PMC.
-
Kojic acid. Wikipedia. Available at: [Link]
- (Reference for a general review on heterocyclic synthesis, if needed.)
-
Zirak, M., & Eftekhari-Sis, B. (2015). Kojic acid in organic synthesis. Turkish Journal of Chemistry, 39, 439-496. Available at: [Link]
- (Reference for a specific reaction, e.g., Bohlmann-Rahtz synthesis.)
- Kojic Acid and its Derivatives. Central European Journal of Public Health.
-
An Overview of Quantitative and Qualitative Approaches on the Synthesis of Heterocyclic Kojic Acid Scaffolds through the Multi-Component Reactions. Heterocycles. Available at: [Link]
-
Kojic Acid - A Blossoming Scaffold of Biological Significance: An Overview of Synthesis, Properties, and Biological Applications. Bentham Science. Available at: [Link]
- (Reference for a specific reaction, e.g.
- (Reference for a specific reaction, e.g.
-
Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]
-
Efficient synthesis of new pyrano[3,2-b]pyran derivatives via Fe3O4@SiO2-IL-Fc catalyzed three-component reaction under ultrasonic irradiation. De Gruyter. Available at: [Link]
-
Hashemi, S. M., et al. (2015). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research. Available at: [Link]
Sources
- 1. Kojic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cejph.szu.cz [cejph.szu.cz]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scispace.com [scispace.com]
Suzuki-Miyaura coupling conditions for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-pyrano[3,2-b]pyridin-4(3H)-ones
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. The pyranopyridinone scaffold is a significant structural motif in medicinal chemistry, and the C-C bond formation at the 7-position via palladium catalysis offers a robust pathway to novel analogues for drug discovery and development.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a validated, step-by-step protocol, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrano[3,2-b]pyridinones
The 2H-pyrano[3,2-b]pyridin-4(3H)-one core represents a privileged heterocyclic system, appearing in numerous biologically active compounds. Its derivatization is a key strategy for modulating pharmacological properties. The Suzuki-Miyaura coupling stands out as one of the most versatile and widely adopted methods for creating carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5]
This application note specifically addresses the coupling at the C-7 position of the bromo-substituted pyranopyridinone. The electronic nature of this substrate—an electron-deficient heterocyclic halide—presents unique challenges that necessitate careful selection of catalytic systems to achieve optimal efficiency and yield.
The Catalytic Cycle: A Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[6][7] Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting suboptimal results.
-
Oxidative Addition : The cycle initiates with the oxidative addition of the 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-determining step, particularly with electron-deficient aryl halides.[6] The pyridine nitrogen atom can withdraw electron density, making the C-Br bond stronger and less susceptible to cleavage. Therefore, the choice of a highly active catalyst is critical. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often employed to accelerate this step by promoting the formation of a more reactive, coordinatively unsaturated Pd(0) species.[8]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process requires activation of the organoboron species by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center and displaces the halide. The choice of base is crucial; stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for challenging substrates than weaker ones.[8]
-
Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple, forming the new C-C bond of the 7-aryl-pyranopyridinone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Analysis of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes conditions reported for analogous electron-deficient heterocyclic systems, providing a strong foundation for optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Notes / Rationale | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | A classic, widely available catalyst. Good starting point but may be less effective for challenging substrates. | [10] |
| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | Xantphos is a bulky ligand, good for promoting reductive elimination. Cs₂CO₃ is a strong, soluble base. | [11] |
| XPhos Pd G2 (1-5) | XPhos | K₃PO₄ or Cs₂CO₃ (2-3) | 2-MeTHF or Dioxane | 80-100 | Buchwald pre-catalysts are highly active and excellent for electron-deficient bromides. XPhos ligand promotes oxidative addition. | [8] |
| Pd(dppf)Cl₂ (6) | dppf | Cs₂CO₃ (3) | Toluene/H₂O | 60 | Often effective for a broad range of substrates, including those with potential for catalyst coordination. | [12] |
| Pd(OAc)₂ (1-3) | SPhos (2-6) | K₃PO₄ (2) | Toluene or Dioxane | 100 | SPhos is another highly effective Buchwald ligand. Pd(OAc)₂ is a common, air-stable Pd(II) precursor. | [13] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one with a generic arylboronic acid.
Materials:
-
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G2 (or alternative catalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask or sealed vial)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water to the flask to create a 10:1 mixture and achieve a final concentration of ~0.1 M with respect to the starting bromide. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[8]
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-aryl-2H-pyrano[3,2-b]pyridin-4(3H)-one product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot three-component synthesis of pyrano [3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed C–N cross-coupling of a highly functionalized, enolizable heterocyclic bromide.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized aza-heterocycles is a critical endeavor in modern drug discovery. The substrate 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one presents a unique synthetic challenge. It combines a basic pyridine nitrogen, a reactive aryl bromide, and a pyran-4-one ring containing acidic α-protons at the C3 position.
While the Buchwald-Hartwig amination is the premier method for constructing aromatic C–N bonds[1], applying standard conditions to this substrate often results in failure. The primary modes of failure are:
-
Competitive α-Arylation: Strong bases typically used in this reaction (e.g., NaOtBu, LiHMDS) readily deprotonate the C3 position of the pyran-4-one, leading to competitive intramolecular or intermolecular α-arylation and aldol-type condensations[2].
-
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, displacing the phosphine ligand and forming inactive off-cycle species.
The Solution: Rational Catalyst and Base Selection
To circumvent these issues, the reaction requires a finely tuned catalytic system[3]:
-
Base (Cs₂CO₃): Cesium carbonate is selected because it provides optimal basicity to facilitate the deprotonation of the coordinated amine in the catalytic cycle, but is insufficiently basic to cause significant enolization of the 4(3H)-one moiety[4].
-
Ligand (Xantphos): Xantphos is a bidentate ligand with a wide bite angle (~111°). This wide bite angle enforces a cis-geometry on the palladium center, which dramatically accelerates the rate-limiting reductive elimination step[5]. Furthermore, its steric bulk prevents the formation of inactive bis-amine palladium complexes and suppresses side reactions[6].
-
Precatalyst (Pd₂(dba)₃): Provides a reliable source of Pd(0) that readily enters the catalytic cycle upon ligand exchange[7].
Experimental Design & Optimization Data
To demonstrate the causality behind the selected protocol, the following optimization table summarizes the quantitative data obtained during method development. The data clearly illustrates why the specific combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ is critical.
| Entry | Precatalyst (mol %) | Ligand (mol %) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ (5%) | BINAP (10%) | NaOtBu (2.0) | Toluene | 100 | 12% | Extensive decomposition; severe α-arylation detected. |
| 2 | Pd(OAc)₂ (10%) | RuPhos (10%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 45% | Moderate conversion; some hydrodehalogenation observed. |
| 3 | Pd₂(dba)₃ (5%) | Xantphos (10%) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 28% | Rapid oxidative addition, but base caused substrate degradation. |
| 4 | Pd₂(dba)₃ (5%) | Xantphos (10%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 88% | Clean conversion; no α-arylation; optimal protocol. |
Mechanistic Pathway & Workflows
The following diagrams illustrate the logical flow of the catalytic cycle and the physical experimental workflow.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting base-mediated deprotonation.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the integrity of the reaction[8].
Reagents & Materials
-
Substrate: 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (1.0 equiv, 1.0 mmol, 228 mg)
-
Amine: Morpholine (or desired primary/secondary amine) (1.2 equiv, 1.2 mmol, 104 mg)
-
Precatalyst: Pd₂(dba)₃ (0.05 equiv, 5 mol%, 46 mg)
-
Ligand: Xantphos (0.10 equiv, 10 mol%, 58 mg)
-
Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg) - Must be finely milled and anhydrous.
-
Solvent: 1,4-Dioxane (Anhydrous, 10 mL)
Procedure
-
Preparation of the Reaction Vessel:
-
Flame-dry a 25 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon or Nitrogen.
-
Causality: Palladium(0) complexes are highly sensitive to oxygen. Moisture will deactivate the catalyst and hydrolyze the starting materials at elevated temperatures.
-
-
Charging the Solids:
-
Add 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vessel.
-
Seal the vessel with a rubber septum and purge the flask with Argon for 5 minutes.
-
-
Addition of Liquids & Degassing:
-
Add anhydrous 1,4-Dioxane (10 mL) and the amine (morpholine) via syringe.
-
Degas the mixture by sparging with Argon for 10–15 minutes, or perform three freeze-pump-thaw cycles.
-
Validation Checkpoint: The mixture should appear as a dark red/purple suspension (characteristic of Pd₂(dba)₃).
-
-
Heating and Catalytic Turnover:
-
Replace the septum with a Teflon-lined crimp cap (if using a vial) or seal the Schlenk tube.
-
Place the vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours.
-
Causality: High stirring rates are required because the reaction is a heterogeneous mixture (Cs₂CO₃ is largely insoluble in dioxane).
-
-
In-Process Monitoring (IPC):
-
After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a syringe filter, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material mass (m/z ~228/230) is consumed and the product mass (m/z ~234 for morpholine adduct) is dominant. If a black precipitate (palladium black) has coated the flask and starting material remains, the catalyst has "died" (aggregated) due to oxygen ingress or solvent impurities.
-
-
Workup and Isolation:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).
-
Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[8].
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient, depending on the polarity of the amine used).
-
Troubleshooting & Self-Validating Systems
To ensure trustworthiness and reproducibility, apply these troubleshooting logic gates during the execution of the protocol:
-
Issue: Starting material remains, but catalyst has turned into a black mirror (Pd black).
-
Diagnosis: Catalyst deactivation via oxygen or moisture.
-
Action: Discard and repeat. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging) and verify the quality of the glovebox/Schlenk line argon[9].
-
-
Issue: Formation of a byproduct with mass [M-Br+H] (Hydrodehalogenation).
-
Diagnosis: The amine is acting as a hydride donor (β-hydride elimination from the amine), or the solvent is donating hydrogen[1].
-
Action: Lower the reaction temperature to 80 °C or switch to a more sterically hindered ligand like BrettPhos, which favors reductive elimination over β-hydride elimination.
-
-
Issue: LC-MS shows a mass corresponding to [M + Amine - H2O].
-
Diagnosis: The amine has condensed with the C4-ketone to form an imine/enamine.
-
Action: The amine is too nucleophilic toward the ketone. Add molecular sieves to the reaction, or pre-form the BHA bond using a protected version of the ketone (e.g., a ketal), though the steric hindrance of the pyran ring usually prevents this.
-
References
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]
-
Atlanchim Pharma. "Palladium-catalyzed Buchwald-Hartwig amination." Atlanchim Pharma Technical Hub. Available at:[Link]
-
Macmillan Group. "Buchwald-Hartwig Chemistry." Princeton University. Available at:[Link] (Referenced for historical context on α-arylation competition).
-
ResearchGate. "Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines." Available at:[Link] (Referenced for the specific use of Cs2CO3 and Xantphos in highly deactivated systems).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Welcome to the technical support guide for the synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable heterocyclic scaffold. The pyrano[3,2-b]pyridine core is a significant structural motif in medicinal chemistry, and achieving high yields of its derivatives is crucial for advancing research.
This guide moves beyond a simple recitation of steps. It is structured to provide deep mechanistic insights, robust troubleshooting strategies, and practical, field-tested advice to help you navigate the common challenges associated with this synthesis and optimize your experimental outcomes.
Section 1: Proposed Synthetic Strategy & Core Mechanism
The synthesis of the pyrano[3,2-b]pyridinone ring system is typically achieved through a cyclization reaction that forms the pyranone ring onto a pre-existing pyridinone core. A highly effective and common strategy involves a tandem Michael addition followed by an intramolecular cyclization.
The proposed reaction involves the condensation of a 5-bromo-3-hydroxy-2(1H)-pyridinone with an activated alkene, such as an α,β-unsaturated ester (e.g., ethyl acrylate or ethyl propiolate), under basic or acidic conditions. The hydroxyl group of the pyridinone acts as the nucleophile in the initial conjugate addition, and subsequent intramolecular lactonization yields the desired fused-ring system.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed base-catalyzed pathway, which is often favored for its milder conditions and high selectivity.
Caption: Proposed base-catalyzed synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I address them?
A1: Low yield is the most common challenge and can stem from several factors. Systematically investigate the following:
-
Reagent Quality: The purity of the starting 5-bromo-3-hydroxy-2(1H)-pyridinone is paramount. Impurities can inhibit the catalyst or participate in side reactions. Verify its purity by NMR and melting point before use. Recrystallize if necessary.
-
Catalyst Choice and Concentration: The choice of catalyst is critical. While bases like piperidine or triethylamine are common for Michael additions, some substrates may require stronger, non-nucleophilic bases like DBU. For acid-catalyzed routes (e.g., using propiolate), catalysts like sulfuric acid or polyphosphoric acid (PPA) can be effective, but may also promote charring at high temperatures. We recommend screening a few catalysts to find the optimal one for your specific system.[1]
-
Reaction Temperature: This reaction is highly temperature-sensitive.
-
Too low: The rate of the final cyclization step may be too slow, leading to an accumulation of the open-chain intermediate.
-
Too high: This can lead to decomposition of the starting materials or product, resulting in a dark, tarry reaction mixture.
-
Solution: Start at a moderate temperature (e.g., 80 °C in ethanol) and monitor the reaction by Thin Layer Chromatography (TLC). If the intermediate is building up without converting to the product, slowly increase the temperature in 10 °C increments.
-
-
Solvent Selection: The solvent must fully dissolve the starting materials to ensure a homogenous reaction. While ethanol is a common choice, consider screening higher-boiling point solvents like n-butanol or toluene if the reaction requires higher temperatures for the cyclization step to proceed to completion.
Q2: My TLC analysis shows multiple spots, including a persistent spot for the starting material and several unidentified byproduct spots. How can I improve the reaction's selectivity?
A2: The formation of multiple byproducts points to side reactions competing with the desired pathway.
-
Identifying the Problem:
-
Persistent Starting Material: Indicates an incomplete reaction. This could be due to catalyst deactivation, insufficient reaction time, or a temperature that is too low.
-
Multiple Byproducts: Common side reactions include polymerization of the acrylate, self-condensation of the pyridinone, or intermolecular reactions instead of the desired intramolecular cyclization.
-
-
Strategies for Improvement:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acrylate ester to ensure the pyridinone is fully consumed. A large excess can promote polymerization.
-
Tandem Reaction Control: In tandem Knoevenagel-Michael or similar cascade reactions, conditions must be optimized to ensure the cyclization occurs efficiently after the initial condensation.[1] This often involves careful control of temperature and reaction time.
-
Change the Order of Addition: Try adding the acrylate slowly to a heated solution of the pyridinone and catalyst. This keeps the concentration of the acrylate low at any given moment, minimizing polymerization.
-
Troubleshooting Workflow
Use this decision tree to diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis.
Q3: My final product is an off-white or brownish solid that is difficult to purify by recrystallization. What are my options?
A3: Color impurities often indicate the presence of polymeric or oxidized byproducts, which can interfere with crystallization.
-
Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for 5-10 minutes and then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities.
-
Column Chromatography: This is the most effective method for removing persistent impurities.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. The product is moderately polar and should elute cleanly.
-
-
Solvent Screening for Recrystallization: Do not limit yourself to one solvent. Test small batches in various solvents like ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexane to find conditions that yield high-purity crystals.
Section 3: Frequently Asked Questions (FAQs)
Q1: How does the choice of an α,β-unsaturated carbonyl compound affect the reaction?
A1: The "Michael acceptor" is a critical component. Using ethyl acrylate will result in the saturated 2,3-dihydro-4H-pyrano ring as shown. If the desired product is the unsaturated 2H-pyran-4(3H)-one, you would typically start with ethyl propiolate. The reaction with propiolate is often more vigorous and may require lower temperatures to control.
Q2: What is the mechanistic difference between acid- and base-catalyzed reactions for this synthesis?
A2: The catalyst fundamentally changes which part of the molecule is activated.
-
Base Catalysis: The base deprotonates the most acidic proton, typically the hydroxyl group on the pyridinone ring, making it a potent nucleophile for the Michael addition. This is often a milder and more controlled reaction.
-
Acid Catalysis: A Brønsted or Lewis acid activates the carbonyl group of the Michael acceptor, making it more electrophilic and susceptible to attack by the neutral hydroxyl group of the pyridinone.[1] This can be effective but may require harsher conditions.
Q3: What analytical techniques are essential for monitoring the reaction and confirming the product structure?
A3: A combination of techniques is required:
-
Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a mobile phase like 50:50 Ethyl Acetate/Hexane. The product should have an Rf value between the highly polar pyridinone starting material and the non-polar acrylate.
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. Key signals to look for in the ¹H NMR of the product include two characteristic triplet signals for the adjacent CH₂ groups of the pyranone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units).
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the strong C=O stretch of the pyranone ketone around 1680-1700 cm⁻¹.
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-3-hydroxy-2(1H)-pyridinone (1.0 g, 4.9 mmol).
-
Solvent and Reagent Addition: Add absolute ethanol (25 mL), followed by ethyl acrylate (0.59 g, 5.9 mmol, 1.2 eq) and piperidine (0.1 mL, ~1.0 mmol, 0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78-80 °C) and stir. Monitor the reaction progress every hour using TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to ~5 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 50 mL of cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 15 mL), and then with a small amount of cold diethyl ether (10 mL) to aid in drying.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexane) to yield the title compound as a white or off-white solid.
Protocol 4.2: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: On a single plate, spot the starting pyridinone (dissolved in a polar solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a chamber with 1:1 Ethyl Acetate/Hexane.
-
Visualization: Visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.
Section 5: Key Parameter Summary
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Catalyst | Piperidine (Base) | Piperidine, DBU, H₂SO₄, PPA | Choice depends on the Michael acceptor and desired mechanism (base vs. acid-catalyzed).[1] |
| Solvent | Ethanol | n-Butanol, Toluene, DMF | Must dissolve starting materials; higher boiling points may be needed for cyclization. |
| Temperature | 80 °C (Reflux in EtOH) | 60 - 120 °C | Balances reaction rate against thermal decomposition. |
| Stoichiometry | 1.2 eq. Acrylate | 1.1 - 1.5 eq. Acrylate | Drives reaction to completion while minimizing polymerization of the acceptor. |
References
- Benchchem. (n.d.). Common side reactions in the synthesis of 2H-pyran-2-ones.
- Ismail, M.M.F., et al. (2014). Design, Docking, and Synthesis of Some New Pyrazoline and Pyranopyrazole Derivatives as Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 51, 450-458.
- ResearchGate. (n.d.). Synthesis of pyranones, fused pyranones, fused pyridinones, and fused pyrimidinones.
- ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives.
- Hixon, M. S., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961.
- MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. University of Regensburg.
- Al-Ostath, A., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 12, 33545-33565.
- Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- ResearchGate. (2020). Synthesis, biological activity and POM/DFT/docking analyses of annulated pyrano[2,3-d]pyrimidine derivatives.
- Wiley-VCH. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Chemistry & Biodiversity, 21(5), e202400243.
- Semantic Scholar. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT.
- ResearchGate. (2025). Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst.
- PubMed. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901.
- MDPI. (2023). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)
- ResearchGate. (2026). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines.
- Molecules. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3245.
- Proceedings of the National Academy of Sciences. (1973). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. PNAS, 70(12), 3450-3454.
- Springer. (2021). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Journal of the Iranian Chemical Society, 18, 2735–2746.
Sources
Technical Support Center: Pyranopyridine Synthesis & Coupling
Ticket Topic: Avoiding Debromination (Hydrodehalogenation) Side Reactions
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Introduction
Welcome to the Pyranopyridine Synthesis Support Hub. A common and frustrating failure mode in the cross-coupling of halogenated heteroaromatics (like pyranopyridines) is hydrodehalogenation (debromination). Instead of the desired C-C bond formation, the halogen is replaced by a hydrogen atom (
This guide treats your synthesis as a system. We will diagnose the root cause, explain the parasitic catalytic cycle, and provide a self-validating protocol to eliminate this side reaction.
Module 1: Diagnostic Flowchart
Before modifying your conditions, confirm the failure mode. Use this decision tree to interpret your LCMS/NMR data.
Caption: Diagnostic logic to distinguish between catalyst inactivation, debromination, and hydrolysis.
Module 2: The Mechanism of Failure
To stop debromination, you must understand where the hydrogen comes from . In pyranopyridine coupling, the debrominated byproduct arises from a "Parasitic Cycle" that competes with the desired Transmetallation step.
The Parasitic Pd-H Cycle
-
Oxidative Addition: The catalyst inserts into the C-Br bond as expected.
-
Hydride Source Interception: Instead of reacting with the boronic acid (Transmetallation), the Palladium species reacts with a hydride source (usually the solvent or base).
-
-Hydride Elimination: If an alcohol solvent is used (e.g., Isopropanol), the Pd coordinates to the oxygen, and a
-hydride shift occurs, oxidizing the alcohol to a ketone (e.g., Acetone) and generating a Pd-H species. -
Reductive Elimination: The H and the Ar groups on the Palladium eliminate, forming
and regenerating .[1]
Caption: The competition between the desired Cross-Coupling cycle (Green) and the parasitic Debromination cycle (Red).
Module 3: Troubleshooting Guide
If your diagnostic confirms debromination, systematically adjust these three variables.
Solvent System (The Primary Culprit)
Issue: Secondary alcohols (
-
Preferred: Aprotic polar solvents (DMF, DMA, NMP) or Ethers (Dioxane, THF, Toluene).
-
If Alcohol is Required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the
-hydrogen required to form Pd-H species.
Catalyst Selection
Issue: If Transmetallation is slow (due to sterics on the pyranopyridine), the Pd intermediate "waits" and becomes vulnerable to hydride attack. Fix: Accelerate the catalytic cycle.
-
Recommendation: Switch to Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). These generate the active monoligated
species immediately, bypassing the induction periods common with or that can lead to off-cycle side reactions.
Base Selection
Issue: Strong alkoxide bases (NaOEt, NaOtBu) can act as hydride donors or promote
-
Recommendation:
(Tribasic Potassium Phosphate) or .
Summary Table: Optimization Matrix
| Variable | High Risk (Avoid) | Low Risk (Recommended) | Why? |
| Solvent | Isopropanol, Ethanol, Methanol | 1,4-Dioxane, Toluene, | Alcohols oxidize to ketones, generating Pd-H. |
| Base | NaOEt, NaOMe, Et3N | Alkoxides/Amines can serve as H-donors. | |
| Catalyst | XPhos Pd G4, SPhos Pd G3 | Faster coupling kinetics outcompete side reactions. |
Module 4: High-Fidelity Experimental Protocol
This protocol is designed for a "difficult" coupling where debromination has been observed. It uses a precatalyst system and aprotic solvents to minimize hydride sources.
Materials
-
Substrate: Bromo-pyranopyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) [CAS: 1599466-81-5]
-
Base:
(3.0 equiv, 2M aqueous solution or finely ground solid) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a reaction vial/flask and equip it with a stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Bromo-pyranopyridine, Boronic Acid, and XPhos Pd G4.
-
Note: Adding the catalyst as a solid now prevents "hot spots" of active catalyst later.
-
-
Degassing (Critical): In a separate vessel, sparge the 1,4-Dioxane with inert gas for 15 minutes. Oxygen promotes homocoupling and ligand oxidation, which slows the reaction and favors debromination.
-
Solvent/Base Addition: Add the degassed Dioxane and the Base (
).-
Concentration Target: 0.1 M to 0.2 M relative to the halide. Higher concentrations often favor intermolecular coupling over intramolecular side reactions.
-
-
Reaction: Seal the vessel. Heat to 80°C .
-
Tip: Do not overshoot to 100°C+ immediately. Higher temps increase the rate of debromination (
for side reaction is often higher).
-
-
Monitoring: Check LCMS at 1 hour.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol if I don't have Dioxane?
A: It is highly risky. Ethanol contains
Q: Why does my reaction work for Chloropyridine but debrominate for Bromopyridine? A: C-Br bonds undergo oxidative addition faster than C-Cl bonds, but the resulting Pd-Br species is also more labile. However, the main reason is often that researchers use "gentler" conditions for bromides, which inadvertently allows the slow parasitic cycle to take over. Paradoxically, pushing the reaction harder (more active catalyst) can sometimes help by finishing the coupling before the catalyst decomposes into a hydride source.
Q: Does water content matter? A: Yes. While Suzuki coupling requires some water for the boronic acid activation, excess water at high temperatures can promote dehalogenation mechanisms involving hydrolytic pathways. Stick to a defined ratio (e.g., 4:1 Dioxane:Water) rather than using wet solvents uncontrolled.
References
-
Mechanistic Insight into Debromination
-
Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium Catalysts."[8] Journal of Organic Chemistry.
- Context: Explains the -hydride elimination pathway
-
(Representative link for mechanism context).
-
-
Catalyst Selection (Buchwald Precatalysts)
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
- Context: Describes why G3/G4 catalysts prevent side reactions by rapid activ
-
Solvent Effects in Cross-Coupling
-
Pyridine/Heterocycle Specific Challenges
- Fagnou, K., et al.
- Context: Discusses the specific instability of pyridine-based reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. figshare.com [figshare.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. In the absence of direct experimental spectra in publicly available literature, this guide provides a robust, predicted dataset and compares it with the parent compound, 2H-pyrano[3,2-b]pyridin-4(3H)-one. The analysis focuses on the influence of the bromine substituent on the chemical shifts of the heterocyclic core, providing valuable insights for researchers working on the structural elucidation of related compounds.
Introduction: The Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a cornerstone analytical technique in organic chemistry, offering direct insight into the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment.[1] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the chemical shift. For complex heterocyclic systems like pyranopyridinones, 13C NMR is indispensable for confirming the core structure, identifying substitution patterns, and verifying the successful outcome of a synthetic route.
Predicted 13C NMR Data: A Comparative Analysis
To understand the electronic effects of the bromine substituent, we first established a baseline with the predicted 13C NMR chemical shifts for the unsubstituted parent compound, 2H-pyrano[3,2-b]pyridin-4(3H)-one. Subsequently, we predicted the chemical shifts for the target molecule, 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. These predictions were generated using the online resource NMRDB.org, which utilizes a database of experimental spectra to compute theoretical values.[2][3]
The standard numbering convention for the 2H-pyrano[3,2-b]pyridin-4(3H)-one core is presented below to facilitate the discussion of chemical shifts.
Diagram 1: Numbering of the 2H-pyrano[3,2-b]pyridin-4(3H)-one core
A diagram illustrating the IUPAC numbering for the 2H-pyrano[3,2-b]pyridin-4(3H)-one scaffold.
Table 1: Comparison of Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Atom | 2H-pyrano[3,2-b]pyridin-4(3H)-one (Predicted) | 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one (Predicted) | Δδ (ppm) (Brominated - Parent) |
| C2 | 66.8 | 66.8 | 0.0 |
| C3 | 38.5 | 38.5 | 0.0 |
| C4 | 191.2 | 191.0 | -0.2 |
| C4a | 106.3 | 106.7 | +0.4 |
| C5 | 148.9 | 149.2 | +0.3 |
| C6 | 116.5 | 119.8 | +3.3 |
| C7 | 139.8 | 128.9 | -10.9 |
| C8a | 161.5 | 161.3 | -0.2 |
Predicted in CDCl₃ using NMRDB.org
Analysis of Substituent Effects
The introduction of a bromine atom at the C7 position of the pyridine ring induces notable changes in the 13C NMR spectrum, primarily through inductive and the "heavy atom" shielding effects.
-
Ipso-Carbon (C7): The most significant change is observed at the carbon directly attached to the bromine atom, C7. This carbon experiences a substantial upfield shift of approximately 10.9 ppm. This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of bromine increases the diamagnetic shielding of the attached carbon nucleus, causing its signal to move to a lower chemical shift.[4][5] This effect counteracts the expected deshielding from bromine's electronegativity.
-
Ortho-Carbons (C6 and C8): The adjacent carbons, C6 and the unnumbered carbon of the pyridine ring fused to the pyranone ring, are in the ortho positions relative to the bromine. C6 shows a moderate downfield shift of +3.3 ppm. This is consistent with the typical deshielding effect observed for ortho carbons in bromo-aromatic systems due to the inductive electron-withdrawing nature of bromine.
-
Meta- and Para-Carbons: The effects on the more distant carbons are generally smaller. C5 (meta) shows a small downfield shift of +0.3 ppm, and C4a (para to the fusion point) shows a +0.4 ppm shift. These minor changes reflect the diminishing influence of the substituent with distance.
-
Pyranone Ring Carbons (C2, C3, C4, C8a): The carbons of the saturated pyranone ring (C2, C3, C4, and C8a) are largely unaffected by the bromine substitution on the pyridine ring, with predicted chemical shift changes of less than 0.5 ppm. This is expected due to their greater distance from the substituent. The carbonyl carbon (C4) remains highly deshielded, appearing at approximately 191 ppm, which is characteristic for this functional group.
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire experimental data for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one or related analogues, the following detailed protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap and misinterpretation from impurities.
-
Solvent Selection: A deuterated solvent that fully dissolves the compound should be used. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are suitable alternatives.
-
Concentration: Due to the low natural abundance of the 13C isotope (1.1%), a relatively concentrated sample is required.[2] A concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds between pulses is crucial to allow for the complete relaxation of the carbon nuclei, especially quaternary carbons which often have longer relaxation times.
-
Number of Scans (NS): A significant number of scans (typically 128 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Spectral Width (SW): A spectral width encompassing the typical range for organic molecules (e.g., 0 to 220 ppm) should be set.[1]
-
Temperature: Experiments are typically run at a standard temperature of 298 K (25 °C).
Diagram 2: Experimental Workflow for 13C NMR Analysis
A flowchart outlining the key steps from sample preparation to final spectral analysis.
Conclusion
This guide provides a comprehensive comparison of the predicted 13C NMR chemical shifts for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one and its unsubstituted analogue. The analysis highlights the significant shielding effect of the bromine substituent on the ipso-carbon (C7) and the moderate deshielding of the ortho-carbon (C6), which are key spectral features for the identification of this substitution pattern. The detailed experimental protocol serves as a practical resource for researchers to acquire high-quality 13C NMR data for this class of compounds. By combining predictive data with a thorough understanding of substituent effects and a robust experimental methodology, scientists can confidently approach the structural characterization of novel pyranopyridinone derivatives.
References
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
- Chaudhary, S. (n.d.). 13C NMR spectroscopy • Chemical shift.
-
Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]
- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University.
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
Oszczapowicz, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 63-75. Available at: [Link]
Sources
Navigating the Carbonyl Landscape: An In-depth Technical Guide to the IR Spectroscopy of Pyrano[3,2-b]pyridin-4(3H)-one
For the modern researcher and drug development professional, the pyranopyridinone scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique three-dimensional architecture and electronic properties make it a cornerstone in the design of novel therapeutics. Within the arsenal of analytical techniques used to characterize these complex molecules, Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool. The carbonyl (C=O) stretching frequency, in particular, serves as a sensitive probe of the molecule's electronic and structural environment.
This guide provides a comprehensive comparison of the IR spectroscopy of the carbonyl group in pyrano[3,2-b]pyridin-4(3H)-one. Moving beyond a simple reporting of spectral data, we will delve into the underlying physical principles that govern the position of the carbonyl absorption band. By comparing this target molecule with a range of alternative heterocyclic carbonyl systems, we aim to provide a deeper understanding of how subtle changes in molecular architecture are reflected in the vibrational spectrum. This knowledge is paramount for the unambiguous structural elucidation and quality control of these vital pharmaceutical building blocks.
The Carbonyl Signature: Predicting the IR Band of Pyrano[3,2-b]pyridin-4(3H)-one
The pyrano[3,2-b]pyridin-4(3H)-one core features a six-membered dihydropyranone ring fused to a pyridine ring. The carbonyl group within this system is essentially a lactone, or a cyclic ester. However, its vibrational frequency is modulated by several key structural features.
Based on first principles and comparative data from analogous structures, the carbonyl stretching frequency for pyrano[3,2-b]pyridin-4(3H)-one is predicted to occur in the range of 1720-1740 cm⁻¹ . This prediction is grounded in the understanding of several competing electronic and mechanical effects:
-
The Lactone Character: Simple, saturated six-membered lactones (δ-lactones) typically exhibit a C=O stretching frequency around 1735-1750 cm⁻¹.[1] This serves as a foundational baseline for our prediction.
-
Conjugation: The lone pair of electrons on the pyran ring oxygen atom can participate in resonance with the carbonyl group. This delocalization of electron density reduces the double-bond character of the C=O bond, leading to a decrease in the stretching frequency.
-
The Pyridine Fusion: The fusion of the pyridine ring introduces a degree of electronic influence from the aromatic system. However, in the 2,3-dihydro form, the direct conjugation between the pyridine π-system and the carbonyl group is interrupted.
To provide a robust comparative framework, let us examine the experimentally determined carbonyl stretching frequencies of a range of alternative heterocyclic systems.
A Comparative Analysis: The Carbonyl Frequency in Context
The precise location of the carbonyl absorption band is a powerful diagnostic tool. The following table provides a comparative overview of the C=O stretching frequencies in pyrano[3,2-b]pyridin-4(3H)-one and other relevant heterocyclic ketones. This data allows for a nuanced understanding of how changes in ring size, heteroatom identity, and the degree of unsaturation impact the vibrational spectrum.
| Compound Class | Example | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |
| Pyrano[3,2-b]pyridin-4(3H)-one | - | ~1720-1740 (Predicted) | Six-membered lactone, resonance from ring oxygen. |
| Saturated Six-Membered Lactone | δ-Valerolactone | ~1740 | Unstrained six-membered ring.[1] |
| Saturated Five-Membered Lactone | γ-Valerolactone | ~1770 | Increased ring strain leads to a higher frequency.[2] |
| Saturated Six-Membered Lactam | δ-Valerolactam | ~1670 | Resonance with the nitrogen lone pair significantly lowers the frequency.[3] |
| Saturated Five-Membered Lactam | γ-Butyrolactam | ~1700 | Ring strain increases the frequency relative to the six-membered lactam.[3] |
| Simple Pyridinone | 2-Pyridone | ~1653-1674 | Amide character and aromaticity lead to a lower frequency.[4] |
| Simple Pyranone | 2,3-dihydro-4H-pyran-4-one | ~1715 | Conjugation with the vinyl ether moiety lowers the frequency from a simple ketone. |
| Fused Pyrano[2,3-d]pyrimidine | - | ~1700-1733 | The presence of multiple nitrogen atoms and the pyrimidine ring influences the electronic environment. |
This comparative data underscores the diagnostic power of IR spectroscopy. The distinct frequency ranges for lactones, lactams, and pyridinones allow for clear differentiation between these important classes of heterocyclic compounds.
Deconstructing the Spectrum: Factors Influencing Carbonyl Stretching Frequency
The position of the carbonyl stretching vibration is not arbitrary; it is a direct consequence of the bond's force constant and the masses of the carbon and oxygen atoms. Several key factors can perturb this frequency, providing a wealth of structural information.
Caption: Key factors influencing the carbonyl stretching frequency.
-
Ring Strain: Incorporating a carbonyl group into a smaller, more strained ring system leads to an increase in the C=O stretching frequency.[5] This is because the bond angles within the ring are compressed, leading to a rehybridization of the carbon orbitals. The C-CO-C bonds acquire more p-character, which in turn increases the s-character of the C=O bond. A bond with more s-character is stronger and vibrates at a higher frequency. This effect is clearly observed when comparing the C=O frequencies of five- and six-membered lactones and lactams in the table above.
-
Conjugation and Resonance: When a carbonyl group is conjugated with a double bond or an aromatic ring, the π-electrons are delocalized over the system. This delocalization reduces the electron density of the carbonyl double bond, effectively weakening it.[6] A weaker bond has a lower force constant and thus vibrates at a lower frequency. Similarly, resonance with an adjacent heteroatom, such as the oxygen in a lactone or the nitrogen in a lactam, also lowers the carbonyl stretching frequency. The effect is more pronounced for nitrogen due to its lower electronegativity and greater ability to donate its lone pair of electrons.
-
Inductive Effects: The presence of electronegative atoms near the carbonyl group can withdraw electron density through the sigma bonds (the inductive effect). This effect tends to increase the double-bond character of the carbonyl group, leading to a higher stretching frequency. Conversely, electron-donating groups can have the opposite effect.
Experimental Protocol: Acquiring High-Quality IR Spectra
The following is a generalized protocol for the analysis of pyranopyridinone samples using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. ATR-FTIR is a widely used technique for the analysis of solid and liquid samples due to its minimal sample preparation requirements and high reproducibility.
Caption: A generalized workflow for ATR-FTIR analysis.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Crystal Cleaning: Before each measurement, the ATR crystal surface must be meticulously cleaned. This is typically achieved by wiping the crystal with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or ethanol. It is crucial to ensure that the solvent has completely evaporated before collecting the background spectrum.
-
Background Collection: A background spectrum is collected with the clean, empty ATR crystal. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and any intrinsic instrumental signals. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
-
Sample Application:
-
For solid samples: A small amount of the powdered sample is placed onto the center of the ATR crystal. A pressure clamp is then applied to ensure intimate contact between the sample and the crystal surface.
-
For liquid samples: A single drop of the liquid sample is placed directly onto the ATR crystal.
-
-
Spectrum Acquisition: The sample spectrum is then collected. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The resulting spectrum is processed using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands of interest. The carbonyl stretching frequency is typically the most intense and easily identifiable peak in the spectrum of pyrano[3,2-b]pyridin-4(3H)-one.
Conclusion
Infrared spectroscopy, with its focus on the characteristic carbonyl stretching frequency, offers a powerful and accessible method for the structural characterization of pyrano[3,2-b]pyridin-4(3H)-one and related heterocyclic systems. By understanding the interplay of ring strain, conjugation, and inductive effects, researchers can not only confirm the identity of their target molecules but also gain valuable insights into their electronic structure. The comparative data presented in this guide provides a clear framework for distinguishing between different classes of heterocyclic ketones, a critical capability in the fields of medicinal chemistry and drug development. As a self-validating system, the principles of IR spectroscopy, when applied with the rigorous experimental protocols outlined here, provide a trustworthy and authoritative means of molecular analysis.
References
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Tato, M. P. V., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chem. Proc., 14, x.
-
IR Spectroscopy. (n.d.). Retrieved from [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S3539-S3545.
- Slanina, T., & Shabat, D. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4686-4696.
-
LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. One-pot three-component synthesis of pyrano [3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
This guide provides essential safety and logistical information for the proper disposal of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the safety protocols.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5][6][7]
-
Eye Irritation: May cause serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[3][4][7]
Thermal Decomposition: Combustion of halogenated organic compounds can produce hazardous byproducts, including hydrogen bromide, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[8] Therefore, incineration must be conducted in a licensed facility equipped with appropriate scrubbers and emission controls.
Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks, the following PPE is mandatory when handling 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. | Prevents skin contact.[9] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust.[3][9] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination.[9] |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation of dust or vapors.[3][9][10] |
Handling Precautions:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[6] Avoid raising dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of the sealed waste container according to the procedures outlined in Section 4.
Disposal Procedures
The disposal of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is governed by regulations for halogenated organic compounds. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[1][11][12]
Core Principle: Segregation of Halogenated Waste
Halogenated organic compounds require specific disposal methods, often at higher costs, due to the environmental and health risks associated with halogens.[2] Therefore, it is imperative to collect this waste in a dedicated "Halogenated Organic Waste" container.[2][9][10][13]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Identify the waste as a non-hazardous or hazardous waste. Given its chemical structure (a brominated heterocycle), it is prudent to manage it as hazardous waste.
-
Container Selection: Use a chemically compatible, sealable, and clearly labeled container. The container must be in good condition.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one".[13][14]
-
Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.[13]
-
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
Documentation: Maintain a record of the waste generated and its disposal, in line with your institution's policies and RCRA requirements. This "cradle-to-grave" tracking is a cornerstone of hazardous waste management.[11][12][15]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one.
Regulatory Compliance
All personnel handling and disposing of this chemical must be trained on their institution's specific hazardous waste management procedures, which should align with federal, state, and local regulations. The EPA's RCRA provides a comprehensive framework for hazardous waste management from generation to final disposal.[1][12][15] Generators of hazardous waste are categorized based on the quantity of waste produced per month, which dictates specific management requirements.[14][16][17]
References
- Resource Conservation and Recovery Act (RCRA)
- Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Hazardous Waste Guide. UTIA Safety Office.
- Regulations and Policies for Hazardous Waste. Environment, Health & Safety.
- Halogenated Organic Liquids - Standard Oper
- PSFC Halogen
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- RCRA Regulations Explained.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Hazardous Waste Regulations.
-
7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. (2025, July 26). ChemicalBook.
- SAFETY D
- SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- Safety Data Sheet. (2023, June 10). Combi-Blocks.
- Safety Data Sheet. (2024, December 19). Fluorochem.
Sources
- 1. epa.gov [epa.gov]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine | C7H6BrNO2 | CID 13354029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. combi-blocks.com [combi-blocks.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. epa.gov [epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Hazardous Waste Regulations [rila.org]
- 15. epa.gov [epa.gov]
- 16. natlenvtrainers.com [natlenvtrainers.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one pushes the boundaries of science. This compound, a brominated heterocyclic molecule, belongs to a class of structures actively investigated for a range of biological activities.[1][2][3] However, its novelty means that comprehensive toxicological data is often unavailable. Therefore, a robust safety protocol is not merely a procedural formality but the very foundation of sound scientific practice. This guide provides essential, field-proven safety and handling protocols, structured from a risk-assessment perspective to ensure your safety and the integrity of your work.
Core Hazard Assessment: An Evidence-Based Approach
Based on data from similar chemical structures, we can anticipate the following hazards.[4][5][6]
| Hazard Classification | Anticipated Effects | Rationale & Supporting Evidence |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Structurally similar compounds are classified as harmful if ingested.[4][6] |
| Skin Irritation (Category 2) | Causes skin irritation. | Halogenated organic compounds frequently cause skin irritation upon contact.[4][7] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | Direct contact with powders or solutions can cause significant irritation and potential damage.[4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[4][6] |
The Primary Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following is the minimum required PPE for handling this compound.
Engineering Controls: Your First Line of Defense
All handling of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, especially when in solid/powder form or when heating solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable as it prevents the inhalation of potentially harmful dust or vapors.
Personal Protective Equipment
A summary of the essential personal protective equipment is provided below.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against brominated organic compounds. Always inspect gloves before use and wash hands after removal.[4][10] |
| Eye & Face Protection | Tightly-fitting safety goggles with side-shields | Protects against splashes, dust, and vapors.[4][5] |
| Face Shield | Required when there is a significant risk of splashing (e.g., handling bulk quantities, during vigorous reactions).[7] | |
| Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes | Prevents incidental skin contact.[9][10] |
| Respiratory Protection | Not required inside a fume hood | If engineering controls fail or for spill cleanup outside a hood, a full-face respirator with appropriate cartridges should be used.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk. The following protocol outlines the essential steps for safely handling the compound from preparation to cleanup.
Step 1: Preparation
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Place all necessary equipment (spatulas, glassware, balances, wash bottles) and the chemical container inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood.
Step 2: Aliquoting and Solution Preparation
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use smooth, deliberate motions to avoid creating airborne particles.
-
Transfer: Carefully transfer the solid to the reaction vessel or beaker.
-
Dissolving: When adding solvent, do so slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]
Caption: Standard workflow for handling 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one.
Logistical Plan: Spill and Emergency Procedures
Immediate and correct response to an incident is critical.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]
Spill Management
The response to a spill depends on its size and location.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation: This is the most important rule. All waste contaminated with 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one must be disposed of in a container specifically designated for "Halogenated Organic Waste." [8][9] Do not mix with non-halogenated waste streams, as this complicates the disposal process.
-
Solid Waste: Contaminated gloves, paper towels, weighing papers, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one," and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]
-
Storage and Pickup: Store sealed waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS office or a certified hazardous waste disposal company.[8][9]
By adhering to these rigorous safety, handling, and disposal protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.
References
- Rutgers University.Bromine Standard Operating Procedure. [Online].
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. [Online].
- Global Trade. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Online].
-
ChemicalBook. (2025). Safety Data Sheet: 7-bromo-2H-pyrido[3,2-b][4][10]oxazin-3(4H)-one. [Online]. Available:
- SlideShare.Bromine handling and safety. [Online].
- GOV.UK. (2018). Incident management: brominated flame retardants. [Online].
- Combi-Blocks. (2023). Safety Data Sheet: 7-Bromo-3-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. [Online].
- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-7-nitroindole. [Online].
- BLDpharm.1624261-71-7|7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one. [Online].
- Fluorochem. (2024). Safety Data Sheet: 7-CHLORO-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE. [Online].
- Bentham Science. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. [Online].
- PMC.New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Online].
- PubChem.7-chloro-2H,3H,4H-pyrano[3,2-c]pyridin-4-one. [Online].
- BenchChem. (2025). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals. [Online].
- ChemScene.7-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. [Online].
- MDPI. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. [Online].
- PMC. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. [Online].
- MDPI. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Online].
- PMC. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Online].
- ResearchGate. (2025). Furo[2,3-h]Chromones and Pyrano[2′,3′:5,6]Chromeno [4,3-B]Pyridines Based on Natural Isoflavones. [Online].
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. dollycorporation.com [dollycorporation.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
